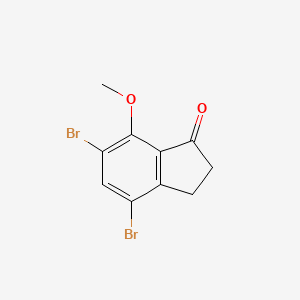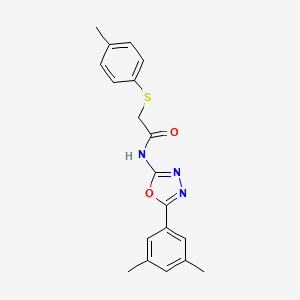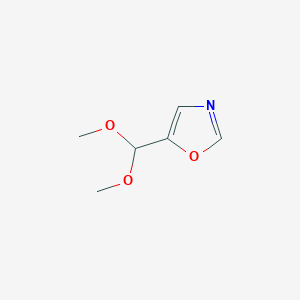
Methylxylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylxylose is a rare sugar derivative that belongs to the class of pentoses, which are monosaccharides containing five carbon atoms. It is a methylated form of xylose, specifically 2-O-methylxylose, and is found in certain natural products, including some marine organisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylxylose can be synthesized through site-selective epimerization reactions from biomass carbohydrates. This process involves the use of specific catalysts to achieve the desired epimerization under kinetic control . The reaction conditions typically include hydrogen-atom abstraction and donation steps mediated by distinct catalysts.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic conversion of xylose derived from lignocellulosic biomass. This process includes pretreatment to break down the lignocellulose structure, followed by enzymatic saccharification to release fermentable sugars, and finally microbial fermentation to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methylxylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction of this compound can yield sugar alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include this compound derivatives like this compound acids, this compound alcohols, and substituted this compound compounds .
Applications De Recherche Scientifique
Methylxylose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound derivatives are studied for their role in cell signaling and structural integrity of cell walls.
Industry: This compound is used in the production of biofuels and as a precursor for various biochemicals.
Mécanisme D'action
The mechanism of action of methylxylose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. These interactions play a crucial role in various biochemical pathways, including those involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Methylxylose can be compared with other similar compounds such as:
Xylose: The parent compound of this compound, commonly found in lignocellulosic biomass.
Methylglucose: Another methylated sugar with similar structural properties but different biological activities.
Quinovose: A sugar found in marine organisms with structural similarities to this compound.
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
64520-56-5 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5+,6+/m1/s1 |
Clé InChI |
IXDZFGATLNCIOI-SRQIZXRXSA-N |
SMILES isomérique |
CC(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)




![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)


![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)


![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
